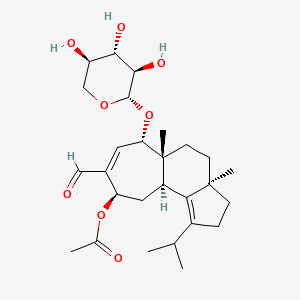

Erinacine P

Description

This compound has been reported in Hericium erinaceus with data available.

Structure

3D Structure

Properties

CAS No. |

291532-17-7 |

|---|---|

Molecular Formula |

C27H40O8 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

[(3aR,5aR,6S,9R,10aR)-8-formyl-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]inden-9-yl] acetate |

InChI |

InChI=1S/C27H40O8/c1-14(2)17-6-7-26(4)8-9-27(5)18(22(17)26)11-20(34-15(3)29)16(12-28)10-21(27)35-25-24(32)23(31)19(30)13-33-25/h10,12,14,18-21,23-25,30-32H,6-9,11,13H2,1-5H3/t18-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

SEBFACPAABUJNW-JGSLRZJPSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC(=O)C |

Canonical SMILES |

CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Erinacine P: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine P, a cyathane-xyloside diterpenoid isolated from the mycelia of the medicinal mushroom Hericium erinaceus, stands as a significant precursor in the biosynthesis of other key erinacines, notably Erinacine A and B. Its discovery has provided critical insights into the metabolic pathways within Hericium erinaceus and has opened new avenues for the semi-synthesis of erinacines with potent nerve growth factor (NGF)-stimulating properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, alongside detailed experimental protocols and an exploration of its known and potential signaling pathways.

Discovery and Biosynthetic Role

This compound was first isolated and identified by Kenmoku et al. from the mycelia of Hericium erinaceus YB4-6237 grown in a shaken culture.[1] Structurally, its aglycon shares a close resemblance to typical cyathane diterpenoids.[1] This structural similarity suggested its role as a key intermediate in the biosynthesis of other erinacines. Further studies involving 1'-13C-D-glucose labeling experiments confirmed that Erinacine Q is converted to Erinacine C via this compound, solidifying its position as a central metabolite in the erinacine biosynthetic pathway.[1]

Fermentation and Production of this compound

The production of this compound is achieved through the submerged fermentation of Hericium erinaceus mycelia. Optimization of culture conditions is crucial for maximizing the yield of this target compound.

Optimized Fermentation Protocol

A patented method for the preparation of this compound outlines the following optimized fermentation process[2]:

-

Culture Medium Preparation: A liquid fermentation medium is prepared with the following components per 1000 ml:

-

Glucose: 30-40g

-

Peptone: 3.0-4.5g

-

MgSO₄: 5.0-9.0g

-

Bovine Serum: 8.0-12.5g

-

Vitamin B₁: 12-15mg

-

-

Inoculation and Fermentation: The sterilized medium is inoculated with Hericium erinaceus mycelia. The culture is then incubated in a dark environment at a temperature of 20-30°C with a rotary speed of 150-200 revolutions per minute for 15-30 days.[2]

Quantitative Data on Fermentation Yield

The following table summarizes the yield of this compound from various fermentation batches as described in the patent literature.[2]

| Batch | Fermentation Time (days) | Wet Weight of Mycelia (g) | Total Extract (g) | Yield of this compound (mg) |

| 1 | 20 | 26 | 3.5 | 78 |

| 2 | 28 | 32 | - | 65 |

| 3 | 18 | - | - | 56 |

Note: The patent claims that this optimized method improves the fermentation yield of this compound from a previously reported 0.5-0.8% to nearly 2-3%.[2]

Another study investigating the production kinetics of erinacines in submerged cultures reported a maximum concentration of this compound of 184 mg L⁻¹ on the third day of culture.[1] Interestingly, the concentration of this compound was observed to decrease after the third day, while the concentration of Erinacine C steadily increased, further supporting the precursor-product relationship between these two compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from the fermented mycelia involves a multi-step process of extraction and chromatographic separation.

Detailed Isolation and Purification Protocol

The following protocol is a composite of methods described in the literature[2]:

-

Mycelia Harvesting and Drying: The fermented mycelia are separated from the culture broth by filtration and subsequently dried.

-

Solvent Extraction: The dried mycelia are soaked and extracted twice with ethyl acetate at room temperature. The solvent is then evaporated to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of a chloroform-methanol solvent system, with the volume ratio ranging from 40:1 to 40:10.

-

Fraction Collection: Fractions of 20 ml each are collected.

-

Final Purification: Fractions containing this compound (typically fractions 50-60) are pooled and subjected to repeated column chromatography to obtain the purified compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biomimetic Conversion of this compound

A key aspect of this compound's significance is its ability to be chemically converted into Erinacines A and B under mild conditions. This biomimetic conversion provides a valuable route for the semi-synthesis of these neurotrophically active compounds.[1]

Experimental Protocol for Biomimetic Conversion

The conversion of this compound to Erinacine B and subsequently to Erinacine A can be achieved through the following steps[1]:

-

Conversion to Erinacine B: The specific mild conditions for this conversion are not detailed in the provided search results but would likely involve a selective chemical transformation.

-

Conversion of Erinacine B to Erinacine A: Similarly, the precise reagents and conditions for this step require consulting the original research paper by Kenmoku et al.

Logical Relationship in Biomimetic Conversion

Caption: Biomimetic conversion pathway from this compound to Erinacines A and B.

Signaling Pathways and Biological Activity

While this compound is a crucial biosynthetic intermediate, the majority of research into the biological activities and signaling pathways of erinacines has focused on Erinacine A, due to its potent neurotrophic effects. Specific studies on the signaling pathways directly modulated by this compound are currently limited in the scientific literature.

Inferred Biological Activity of this compound

Given its structural similarity to other erinacines and its role as a direct precursor to the highly active Erinacine A, it is plausible that this compound also possesses neurotrophic and neuroprotective properties. However, dedicated studies are required to confirm and characterize its specific biological activities.

Signaling Pathways of Erinacine A (as a proxy)

Erinacine A has been shown to exert its neuroprotective and antidepressant-like effects through the modulation of several key signaling pathways.[3] It is hypothesized that this compound may act through similar mechanisms. The primary pathway identified for Erinacine A's neurotrophic effects is the BDNF/TrkB/PI3K/Akt/GSK-3β signaling cascade.[3]

BDNF/TrkB/PI3K/Akt/GSK-3β Signaling Pathway:

-

BDNF (Brain-Derived Neurotrophic Factor): A key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

-

TrkB (Tropomyosin receptor kinase B): The high-affinity receptor for BDNF.

-

PI3K (Phosphoinositide 3-kinase)/Akt (Protein kinase B): A central signaling pathway involved in cell survival, growth, and proliferation.

-

GSK-3β (Glycogen synthase kinase 3 beta): A downstream target of the Akt pathway, its inhibition is associated with neuroprotective effects.

Erinacine A-enriched Hericium erinaceus mycelium has been shown to activate this pathway, leading to antidepressant-like effects in mice.[3] Additionally, Erinacine A has been reported to block NF-κB signals, which are involved in inflammatory responses.[3]

Diagram of the Erinacine A Neuroprotective Signaling Pathway

Caption: Proposed neuroprotective signaling pathway of Erinacine A.

Conclusion and Future Directions

This compound is a pivotal compound in the biochemistry of Hericium erinaceus, serving as a direct precursor to other biologically active erinacines. The development of optimized fermentation and isolation protocols has enabled its production and purification for further study. While its direct biological activities and signaling pathways are not yet fully elucidated, its close structural relationship with Erinacine A suggests it may hold significant neurotrophic potential. Future research should focus on the specific pharmacological properties of this compound, including its ability to stimulate NGF synthesis and its effects on various neuronal signaling cascades. Such studies will not only enhance our understanding of the therapeutic potential of Hericium erinaceus but also pave the way for the development of novel neuroprotective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]

- 3. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Erinacine P in Mushroom Mycelium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacines, a group of cyathane diterpenoids produced by the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic and neuroprotective properties. Among them, erinacine P stands as a key biosynthetic intermediate, serving as the precursor to other notable erinacines such as erinacine A, B, and C.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production, derivatization, and the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental protocols.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the eri gene cluster in Hericium erinaceus. The pathway commences with fundamental precursor molecules from the general terpenoid pathway and proceeds through a series of cyclization, hydroxylation, and oxidation steps.

Precursor Synthesis

The journey to this compound begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to synthesize the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP). This initial step is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) , encoded by the eriE gene within the eri cluster.[3]

Formation of the Cyathane Skeleton

The defining tricyclic 5-6-7 ring system of the cyathane diterpenoids is forged by the action of a terpene cyclase . Specifically, the enzyme EriG , a UbiA-type terpene synthase, catalyzes the cyclization of the linear GGPP molecule to form the fundamental cyathane skeleton.[3]

Hydroxylation and Modification

Following the formation of the core cyathane structure, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. The eri gene cluster contains several P450-encoding genes, including eriA, eriC, and eriI, which are responsible for hydroxylating the cyathane skeleton at specific positions.[3] While the precise sequence of all hydroxylation events is still under investigation, it is established that these modifications are crucial for the subsequent steps leading to this compound.

The Penultimate Precursor: Erinacine Q

A key intermediate in the pathway is erinacine Q . This compound is a direct precursor to this compound.[1][2] The formation of erinacine Q from the hydroxylated cyathane skeleton involves the action of a glycosyltransferase , encoded by the eriJ gene. This enzyme attaches a xylose sugar moiety to the molecule.[3]

The Final Oxidation to this compound

The conversion of erinacine Q to this compound is a critical oxidation step. This reaction is catalyzed by an FAD-dependent oxidase , encoded by the eriM gene, which is located outside the main eri gene cluster.[3] This enzyme specifically oxidizes the hydroxymethyl group on erinacine Q to an aldehyde, yielding this compound.

Visualization of the this compound Biosynthesis Pathway

Caption: The biosynthesis pathway of this compound from precursor molecules.

Quantitative Data on Erinacine Production

The production of this compound and its derivatives in submerged cultures of Hericium erinaceus has been quantified in several studies. The yields are highly dependent on the strain, culture medium composition, and fermentation conditions.

| Erinacine | Concentration (mg/L) | Culture Conditions | Reference |

| This compound | 184 | Optimized submerged culture, 3 days | [4] |

| Erinacine C | 260 | Optimized submerged culture, 9 days | [4] |

| Erinacine A | 192 ± 42 | Optimized submerged culture in a 10-L bioreactor, 8 days | |

| Erinacine A | up to 358.78 | Submerged fermentation of different H. erinaceus strains | [5] |

| This compound | 0.1 - 1.7 (secreted) | Shake-flask cultures of various Hericium strains | [3] |

Key Experimental Protocols

Submerged Cultivation of Hericium erinaceus for Erinacine Production

This protocol is adapted from methodologies described for the production of erinacines in liquid culture.[5]

a. Media Preparation:

-

Seed Culture Medium (MYG): 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose.

-

Production Medium (Optimized): 69.87 g/L glucose, 11.17 g/L casein peptone, 1.45 g/L NaCl, 55.24 mg/L ZnSO₄·7H₂O, 1.0 g/L KH₂PO₄, pH 4.5.

b. Inoculation and Cultivation:

-

Inoculate 100 mL of MYG medium in a 300 mL flask with mycelial discs from a fresh agar plate.

-

Incubate the seed culture for 10 days at 25°C with shaking at 180 rpm.

-

Inoculate the production medium with the seed culture at a 1:10 (v/v) ratio.

-

Cultivate in a shaking incubator or bioreactor at 25°C for the desired period (e.g., 3-9 days for this compound and C production).

Extraction and Quantification of this compound by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of erinacines from mycelial biomass.[3][5]

a. Extraction:

-

Harvest the mycelium by filtration.

-

Lyophilize (freeze-dry) the mycelium and grind it into a fine powder.

-

Extract the powdered mycelium with 75% ethanol using ultrasonication for 1 hour at 50°C.

-

Centrifuge the extract at 8000 x g for 10 minutes and filter the supernatant through a 0.45 µm filter.

-

Concentrate the extract under vacuum.

-

Perform liquid-liquid extraction with ethyl acetate.

b. HPLC-MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Mass spectrometry (MS) is used for sensitive and specific detection of this compound. The negative ion mode is often selected for better ionization.[3] The formic acid adduct ion [M+HCOOH-H]⁻ at m/z 537.3 can be used for quantification.[3]

Heterologous Expression and Functional Characterization of eri Genes

This workflow describes the general steps for expressing the eri genes in a heterologous host like Saccharomyces cerevisiae to characterize enzyme function.[3]

Caption: A generalized workflow for the heterologous expression of eri genes.

Conclusion

The biosynthesis of this compound in the mycelium of Hericium erinaceus is a fascinating and complex pathway that holds significant promise for the production of valuable neurotrophic compounds. Through the concerted action of enzymes encoded by the eri gene cluster and other associated genes, the fungus constructs the intricate cyathane skeleton and modifies it to produce a diverse array of erinacines. Further elucidation of this pathway, particularly through the functional characterization of all involved enzymes and the optimization of culture conditions, will be instrumental in harnessing the full therapeutic potential of these remarkable natural products. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the science of erinacine biosynthesis and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Erinacine P: A Central Precursor in the Biosynthesis of Neurotrophic Erinacines A and C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacines, a class of cyathane diterpenoids isolated from the mycelia of the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic activities. Among these, erinacine A and erinacine C are of particular interest due to their ability to stimulate nerve growth factor (NGF) synthesis. This technical guide delves into the pivotal role of erinacine P as a key intermediate in the biosynthetic pathway leading to erinacine A and C. We will explore the enzymatic and non-enzymatic transformations, present available quantitative data on production, and provide detailed experimental methodologies for the study of this pathway. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.

Introduction

The cyathane diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton, are exclusively produced by higher basidiomycete mushrooms.[1] Erinacines, a prominent group within this class, are distinguished by a xyloside moiety attached to the cyathane core.[2][3][4][5][6] Extensive research has established the potent biological activities of erinacines, particularly their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons.[3][4][5][6][7] This property has positioned erinacines as promising lead compounds for the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[8][9]

Erinacine A, in particular, has been shown to confer neuroprotective effects and attenuate oxidative stress.[8] Erinacine C is recognized as one of the most potent stimulators of NGF synthesis among the erinacines.[3] Understanding the biosynthesis of these valuable compounds is critical for optimizing their production and for the potential bioengineering of novel, more potent analogues. Central to this biosynthetic pathway is this compound, which has been identified as a direct precursor to both erinacine A and erinacine C.[10][11][12]

This guide will provide a detailed examination of the scientific evidence supporting the role of this compound in the biosynthesis of erinacine A and C, offering a technical overview for professionals in the field.

The Biosynthetic Pathway of Erinacines

The biosynthesis of erinacines is a complex process involving a series of enzymatic reactions, beginning with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic cyathane skeleton.[13] The pathway then proceeds through a series of oxidative modifications and glycosylation to yield the various erinacine analogues.

The currently understood biosynthetic route leading to erinacines A and C originates from erinacine Q.[3][4][5][6][14] Erinacine Q is converted to this compound, which then serves as a branch point, leading to the formation of other erinacines.[11][15] The biotransformation of isotopically labeled erinacine Q into erinacine C via this compound has been experimentally demonstrated, confirming this precursor-product relationship.[3][4][5][6]

The key transformation steps are as follows:

-

Erinacine Q to this compound: This conversion involves the oxidation of the hydroxymethyl group in erinacine Q to a formyl group in this compound.[3][4][5]

-

This compound to Erinacine B: this compound undergoes a transformation to form erinacine B.[15]

-

Erinacine B to Erinacine A and C: Erinacine B is a subsequent precursor that can be converted to either erinacine A or erinacine C.[15]

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data on Erinacine Production

The production of erinacines is significantly influenced by the culture conditions of Hericium erinaceus, including the composition of the growth medium.[16][17] While the direct conversion efficiency of this compound to erinacine A and C has not been extensively quantified, studies have reported the yields of these final products under various conditions.

| Strain/Condition | Erinacine A Yield | Erinacine C Yield | Reference |

| H. erinaceus (Wild Strain HeG) | 358.78 mg/L | Not Reported | [9] |

| H. erinaceus (Submerged Culture) | Not Reported | Steadily increased as this compound decreased | [11] |

| H. americanum (DAOMC 21467) with glucose and polysorbate 80 | No significant effect | Increased | [12] |

| H. erinaceus (DAOMC 251029) with glucose and polysorbate 80 | Reduced | Reduced | [12] |

| H. coralloides (DAOMC 251017) with glucose and polysorbate 80 | Reduced | Reduced | [12] |

Table 1: Reported Yields of Erinacine A and C under Different Conditions.

It has been observed that in submerged cultures, the concentration of this compound decreases while the concentration of erinacine C steadily increases, which is consistent with a precursor-product relationship.[11] Furthermore, substrate composition plays a critical role; for instance, a complex media preparation yielded significantly higher erinacine C content compared to a minimal media, which favored the production of erinacine Q.[16][17]

Experimental Protocols

Cultivation of Hericium erinaceus for Erinacine Production

The following protocol is a generalized procedure for the submerged cultivation of H. erinaceus mycelia to produce erinacines.

Workflow for Erinacine Production and Analysis:

Materials:

-

Hericium erinaceus culture

-

Liquid culture medium (e.g., Potato Dextrose Broth or a custom defined medium)

-

Shaker incubator

-

Filtration apparatus

-

Solvent for extraction (e.g., 95% ethanol)

-

High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) and Mass Spectrometer (MS)

Procedure:

-

Inoculation: Inoculate the liquid culture medium with a small piece of H. erinaceus mycelia from a solid culture.

-

Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-21 days).

-

Harvesting: Separate the mycelia from the culture broth by filtration.

-

Drying: Dry the harvested mycelia (e.g., freeze-drying or oven-drying at low temperature).

-

Extraction: Extract the dried mycelia with a suitable solvent, such as 95% ethanol, using methods like sonication or maceration.[7]

-

Analysis: Filter the extract and analyze the composition of erinacines using HPLC-DAD/MS to identify and quantify this compound, A, and C.[16][17]

Biotransformation Studies with Labeled Precursors

To definitively trace the biosynthetic pathway, feeding experiments with isotopically labeled precursors can be conducted. The following is a conceptual protocol based on published studies.[3][4]

Logical Flow of a Labeling Experiment:

Procedure:

-

Prepare Labeled Precursor: Synthesize or procure an isotopically labeled precursor. For instance, to produce labeled erinacine Q, [1-¹³C]-D-glucose can be fed to the H. erinaceus culture, which will incorporate the label into the xylose moiety.[3][4]

-

Feeding Experiment: Introduce the labeled precursor into the submerged culture of H. erinaceus.

-

Time-Course Sampling: Collect samples of the mycelia and culture broth at different time points.

-

Extraction and Purification: Extract the erinacines from the collected samples and purify the individual compounds.

-

Structural Analysis: Analyze the purified erinacines (Q, P, and C) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and incorporation of the isotopic label. The detection of the label in this compound and subsequently in erinacine C would confirm the biosynthetic conversion.[3][4][5]

Conclusion and Future Directions

The scientific literature strongly supports the role of this compound as a crucial intermediate in the biosynthesis of the neurotrophically active erinacines A and C. This understanding of the biosynthetic pathway is essential for the rational design of strategies to enhance the production of these valuable compounds. Future research should focus on:

-

Elucidation of Uncharacterized Enzymes: Identifying and characterizing the enzymes responsible for the conversion of this compound to erinacine B, and subsequently to erinacines A and C.

-

Quantitative Flux Analysis: Performing detailed metabolic flux analysis to quantify the carbon flow through the pathway and identify potential bottlenecks.

-

Metabolic Engineering: Utilizing synthetic biology and metabolic engineering approaches to overexpress key enzymes or block competing pathways to increase the yield of desired erinacines in Hericium erinaceus or a heterologous host.

-

Regulatory Network Analysis: Investigating the signaling pathways and transcription factors that regulate the expression of the erinacine biosynthetic gene cluster in response to different environmental cues and nutrient availability.

By advancing our knowledge in these areas, the scientific community can unlock the full therapeutic potential of erinacines and pave the way for novel treatments for a range of debilitating neurodegenerative diseases.

References

- 1. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cybermedlife.eu [cybermedlife.eu]

- 4. Erinacine Q, a new erinacine from Hericium erinaceum, and its biosynthetic route to erinacine C in the basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mushroomreferences.com [mushroomreferences.com]

The Pharmacological Profile of Natural Erinacine P: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively covers various erinacines, particularly Erinacine A, C, and S. However, specific pharmacological data for natural Erinacine P is limited. This guide summarizes the available information on this compound and contextualizes its potential pharmacological profile within the broader erinacine class, drawing upon the more comprehensively studied Erinacine A as a representative example.

Introduction to this compound

This compound, a cyathane diterpenoid from the mycelia of Hericium erinaceus (Lion's Mane mushroom), is a key member of the erinacine family of natural compounds. While research has focused more intensely on other erinacines, this compound is recognized for its significant role as a biosynthetic precursor to other important erinacines and striatins.[1] Emerging evidence also points to its own neurotrophic properties, stimulating neurite outgrowth in PC12 cells.[1] Like other erinacines, it is a low-molecular-weight compound capable of crossing the blood-brain barrier, a critical characteristic for neurologically active agents.[2][3]

Pharmacological Properties of the Erinacine Class

The erinacine family, including this compound, exhibits a range of neuroprotective and anti-inflammatory activities. These properties are primarily attributed to their ability to stimulate the synthesis of neurotrophic factors and modulate key signaling pathways involved in neuronal survival and inflammation.

Mechanism of Action

Neurotrophic Effects: Erinacines are potent inducers of Nerve Growth Factor (NGF) synthesis.[4] Some erinacines, like Erinacine C, have also been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[5] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity. The stimulation of NGF and BDNF by erinacines is a key mechanism underlying their neuroprotective effects.

Anti-inflammatory and Antioxidant Activity: Erinacines have demonstrated significant anti-inflammatory and antioxidant properties. They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] Furthermore, compounds like Erinacine A and C can induce the accumulation of the transcription factor Nrf2, a master regulator of the antioxidant response, thereby protecting cells from oxidative stress.[5]

Signaling Pathways

The pharmacological effects of erinacines are mediated through the modulation of several intracellular signaling pathways. In the context of neuroprotection and anti-inflammation, the following pathways are of particular importance:

-

NGF/TrkA Pathway: By stimulating NGF synthesis, erinacines activate the Tropomyosin receptor kinase A (TrkA) pathway, which in turn initiates downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, promoting neuronal survival and growth.

-

BDNF/TrkB Pathway: Erinacines that induce BDNF activate the Tropomyosin receptor kinase B (TrkB) pathway, which is also linked to the PI3K/Akt and MEK/ERK pathways, playing a critical role in neurogenesis and synaptic plasticity.[6]

-

Anti-inflammatory Pathways: Erinacines can suppress inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[5][7] They also modulate the p38 MAPK and JNK signaling pathways, which are involved in cellular responses to stress and inflammation.[6][7]

Quantitative Data (Erinacine A as a Representative)

Due to the lack of specific pharmacokinetic data for this compound, the following table summarizes the pharmacokinetic parameters of Erinacine A in Sprague-Dawley rats, providing a reference for the erinacine class.

| Parameter | Oral Administration (50 mg/kg BW equivalent) | Intravenous Administration (5 mg/kg BW) |

| Cmax | 1.40 ± 1.14 µg/mL | 4.53 ± 3.42 µg/mL |

| Tmax | 360.00 ± 131.45 min | Immediate |

| T1/2 | 491.22 ± 111.70 min | 4.37 ± 4.55 min |

| AUC | 457.26 ± 330.50 minµg/mL | 187.50 ± 105.29 minµg/mL |

| Absolute Bioavailability | 24.39% | - |

Experimental Protocols

The following are representative experimental protocols for the extraction, isolation, and biological evaluation of erinacines, with Erinacine A as the primary example.

Extraction and Isolation of Erinacines

Objective: To extract and isolate erinacines from Hericium erinaceus mycelia.

Methodology:

-

Fermentation: Hericium erinaceus mycelia are cultured in a suitable liquid medium (e.g., potato dextrose broth supplemented with yeast extract, peptone, and glucose) on a shaker at a controlled temperature (e.g., 26°C) for a specified period (e.g., 5-12 days).[10][11]

-

Extraction: The harvested mycelia are dried and extracted with an organic solvent, most commonly 95% ethanol.[12] The extraction can be performed at room temperature with agitation or under reflux.

-

Fractionation: The crude ethanol extract is then concentrated and partitioned between ethyl acetate and water. The erinacines are typically found in the ethyl acetate fraction.[12]

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual erinacines.[12]

-

Identification: The structure of the isolated compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

In Vitro Neurotrophic Activity Assay

Objective: To assess the ability of this compound to promote neurite outgrowth in a neuronal cell line.

Methodology:

-

Cell Culture: PC12 cells (rat pheochromocytoma) are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum).

-

Treatment: Cells are seeded in culture plates and treated with varying concentrations of this compound in the presence of a sub-optimal concentration of NGF. A positive control (optimal NGF concentration) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.

-

Microscopy and Analysis: The cells are fixed and observed under a microscope. The percentage of cells with neurites longer than the cell body diameter is determined. The average neurite length can also be quantified using image analysis software.

In Vivo Neuroprotection Study (using a model of neurodegeneration)

Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration (e.g., MPTP-induced Parkinson's disease model).

Methodology:

-

Animal Model: A neurodegenerative model is induced in mice or rats. For example, intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce Parkinson's-like symptoms.

-

Drug Administration: Animals are treated with this compound (e.g., via oral gavage or intraperitoneal injection) at different doses, either before (pre-treatment) or after (post-treatment) the induction of neurodegeneration. A vehicle control group is also included.

-

Behavioral Tests: Motor function and cognitive abilities are assessed using behavioral tests such as the rotarod test, open field test, and Morris water maze.

-

Histological and Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., substantia nigra, hippocampus) are collected. The tissues are analyzed for:

-

Neurotransmitter levels: Dopamine and its metabolites are quantified using HPLC.

-

Protein expression: Levels of key proteins involved in neuronal survival (e.g., tyrosine hydroxylase, BDNF, p-Akt) and inflammation (e.g., iNOS, TNF-α) are measured by Western blotting or immunohistochemistry.

-

Oxidative stress markers: Levels of reactive oxygen species (ROS) and lipid peroxidation are assessed.

-

Visualization of Signaling Pathways and Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Hericium erinaceus - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Erinacine P's role in stimulating nerve growth factor (NGF) synthesis

Introduction

Nerve Growth Factor (NGF) is a critical neurotrophin essential for the survival, development, and functional maintenance of neurons[1]. Its role in promoting neurite outgrowth and preventing neuronal death makes it a key target in the research and development of treatments for neurodegenerative diseases like Alzheimer's disease[1][2]. Bioactive compounds capable of stimulating endogenous NGF synthesis are of significant interest to the scientific community. Hericium erinaceus, an edible and medicinal mushroom, is a prominent source of such compounds, notably erinacines and hericenones[3][4]. Erinacines, a group of cyathane-type diterpenoids isolated from the mycelium of H. erinaceus, are particularly potent stimulators of NGF biosynthesis[3][5]. These low-molecular-weight compounds have the significant advantage of being able to cross the blood-brain barrier[3][6]. This guide focuses specifically on erinacine P, its role as a key precursor to other neuroactive erinacines, and the broader mechanisms by which this class of molecules stimulates NGF synthesis.

The Role of this compound in Erinacine Biosynthesis

This compound is a pivotal intermediate in the biosynthesis of other potent NGF-stimulating erinacines.[7] Research has identified erinacine Q as a direct substrate for the biosynthesis of this compound, which in turn serves as a parent precursor for other key compounds such as erinacine C.[7][8] This biosynthetic relationship positions this compound as a central molecule in the production of the neurotrophic compounds found in H. erinaceus mycelium.

Mechanism of Action: JNK Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, studies on H. erinaceus extracts and other erinacines provide a strong model for its likely mechanism of action. Research indicates that extracts from H. erinaceus stimulate the expression of the NGF gene through the c-Jun N-terminal kinase (JNK) signaling pathway[2][7]. This process involves the phosphorylation of JNK and its downstream substrate, c-Jun, which subsequently increases the expression of c-Fos.[2] The activation of these transcription factors is a key step in initiating NGF mRNA synthesis.[2] Although this pathway has been demonstrated for the mushroom's extract, it is hypothesized that its constituent active compounds, including the family of erinacines derived from this compound, are responsible for this activity.

Quantitative Data on Erinacine-Induced NGF Synthesis

While this compound is primarily recognized as a precursor, numerous studies have quantified the potent NGF-stimulating activity of its derivatives. Bioassays using rodent astroglial cells are standard for measuring the secretion of NGF into the culture medium. The data consistently show that erinacines are more potent stimulators of NGF synthesis than hericenones, another class of compounds from H. erinaceus.[1][3] Epinephrine is often used as a positive control in these assays.[1]

| Compound | Concentration | Mean NGF Secretion (pg/mL) | Reference |

| Erinacine A | 1.0 mM | 250.1 ± 36.2 | [1] |

| Erinacine B | 1.0 mM | 129.7 ± 6.5 | [1] |

| Erinacine C | 1.0 mM | 299.1 ± 59.6 | [1][9] |

| Erinacine D | Not specified | 141.5 ± 18.2 | [4] |

| Erinacine E | 5.0 mM | 105.0 ± 5.2 | [1] |

| Erinacine F | 5.0 mM | 175.0 ± 5.2 | [1] |

| Epinephrine | Not specified | 69.2 ± 17.2 | [1][9] |

Table 1: Comparative NGF synthesis-stimulating activities of various erinacines in rodent astroglial cells.

Experimental Protocols

4.1 Isolation and Purification of Erinacines

The general protocol for obtaining erinacines from H. erinaceus involves cultivation of the mycelium, followed by a multi-step extraction and purification process.

-

Cultivation : The mycelia of H. erinaceus are cultivated in a suitable liquid medium, often with shaking, for several weeks.[1]

-

Extraction : The harvested mycelia are extracted with a solvent such as ethanol.[1]

-

Solvent Partitioning : The resulting extract is concentrated and then fractionated by solvent partitioning, typically between ethyl acetate and water. The erinacines are concentrated in the ethyl acetate fraction.[1]

-

Chromatography : The active fraction undergoes repeated silica gel chromatography to separate the compounds.[1]

-

Purification : Final purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield pure erinacine compounds.[1]

4.2 In Vitro NGF Synthesis Bioassay

This assay is used to quantify the ability of a compound to stimulate NGF secretion from cultured cells.

-

Cell Culture : Mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) are cultured in appropriate media until confluent.[1][2]

-

Treatment : The culture medium is replaced with fresh medium containing the test compound (e.g., this compound or its derivatives) at various concentrations. A vehicle control (e.g., ethanol) and a positive control (e.g., epinephrine) are included.[1][10]

-

Incubation : Cells are incubated for a defined period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.[10]

-

Collection : The conditioned medium is collected and centrifuged to remove cellular debris.

-

Quantification (ELISA) : The concentration of NGF in the conditioned medium is quantified using a highly sensitive two-site enzyme-linked immunosorbent assay (ELISA) kit.

4.3 Analysis of NGF Gene Expression (RT-PCR)

To determine if the stimulation of NGF production occurs at the transcriptional level, mRNA expression is measured.

-

Cell Treatment : Astrocytoma cells (e.g., 1321N1) are treated with the erinacine compound for a specified time.[2]

-

RNA Isolation : Total RNA is isolated from the cells using a suitable reagent like RNAPure™.[10]

-

cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using reverse transcriptase and an oligo(dT) primer.[10]

-

PCR Amplification : The cDNA is used as a template for Polymerase Chain Reaction (PCR) with specific primers for the NGF gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis : The PCR products are analyzed via gel electrophoresis or quantitative real-time PCR (qPCR) to determine the relative expression level of NGF mRNA compared to the control.[10]

Conclusion

This compound holds a critical position in the study of neurotrophic compounds from Hericium erinaceus. While direct quantitative data on its own NGF-stimulating activity is not as prevalent as for its derivatives like erinacines A and C, its established role as a key biosynthetic precursor makes it a molecule of high importance.[7][8] The potent neurotrophic effects of the erinacine family, likely mediated through the JNK signaling pathway, underscore the therapeutic potential of these natural products for neurodegenerative disorders.[2][3] Future research should focus on elucidating the specific bioactivity and signaling cascade of this compound itself, which will provide a more complete understanding of its contribution to the overall neuroprotective effects of H. erinaceus.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS [mdpi.com]

- 10. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Erinacine P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of Erinacine P, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus. This document summarizes the current understanding of its antioxidant mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows. While specific quantitative data for this compound is limited in the current literature, this guide draws upon data from closely related erinacines, such as Erinacine A and C, to provide a comprehensive overview for research and development purposes.

Introduction to this compound and its Antioxidant Potential

Erinacines are a class of cyathane diterpenoids derived from the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. These compounds, including this compound, are recognized for their neuroprotective effects, which are intrinsically linked to their ability to mitigate oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous neurodegenerative diseases. This compound, as a parent precursor to other erinacines, is of significant interest for its potential to modulate cellular antioxidant defenses.

Quantitative Antioxidant Activity

While direct quantitative antioxidant data for this compound is not extensively available, studies on Erinacine A and C, as well as extracts of Hericium erinaceus rich in these compounds, provide valuable insights into their antioxidant capacity. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity of Erinacine-Rich Extracts

| Assay | Test Substance | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | Ethanolic extract of H. erinaceus | IC50 of 87.2 µg/mL | [1] |

Table 2: Effects of Erinacine A-Enriched Hericium erinaceus Mycelium (HEME) on Antioxidant Enzyme Activity

| Enzyme/Marker | Model System | Effect of HEME Treatment | Reference |

| Superoxide Dismutase (SOD) | SK-N-SH-MJD78 cells | Increased activity | [2] |

| Catalase (CAT) | SK-N-SH-MJD78 cells | Increased activity | [2] |

| Glutathione Peroxidase (GPx) | SK-N-SH-MJD78 cells | Increased activity | [2] |

| Malondialdehyde (MDA) | MPTP-treated mice brain and liver | Significantly reduced levels | [3] |

Signaling Pathways in Antioxidant Action

The antioxidant effects of erinacines are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or induction by compounds like erinacines, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

References

- 1. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidative Activities of Micronized Solid-State Cultivated Hericium erinaceus Rich in Erinacine A against MPTP-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Erinacine P in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinacues, have garnered significant attention for their neurotrophic and neuroprotective properties. Among these, Erinacine P is of particular interest due to its role as a key biosynthetic precursor to other bioactive erinacines and its own demonstrated effects on neurite outgrowth. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of erinacines in the central nervous system (CNS), with a specific focus on this compound. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising natural compounds for neurological health.

While research has extensively detailed the mechanisms of several erinacine analogues, particularly Erinacine A, C, E, and S, the direct molecular targets of this compound are still under investigation. This guide will synthesize the available data for this compound and provide a broader context by detailing the established targets of other key erinacines, which likely share some mechanistic pathways due to structural similarities.

This compound: Current State of Knowledge

This compound is recognized for its ability to promote neurite outgrowth in PC12 cells, a common in vitro model for neuronal differentiation.[1] It is a pivotal intermediate in the biosynthesis of other erinacines; Erinacine Q is a direct precursor to this compound, which is then converted into other erinacines such as A and B.[1][2] This precursor role suggests that the neurotrophic effects of Erinacine A and B may be, in part, attributable to the biological activity initiated by this compound.

Predicted Molecular Targets of this compound

While direct experimental evidence is limited, computational studies have provided insights into potential molecular targets of this compound. An in silico chemoinformatic analysis predicted that this compound may interact with the following kinases:

-

Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

-

Serum/glucocorticoid-regulated kinase 1 (SGK1): A serine/threonine kinase involved in various cellular processes, including cell survival and regulation of ion channels.

It is critical to emphasize that these are computational predictions and await experimental validation to confirm a direct interaction and its functional consequences in a biological system.

Established Molecular Targets of Other Key Erinacines

To provide a more comprehensive understanding of the potential mechanisms of this compound, this section details the experimentally validated molecular targets of other prominent erinacines.

Stimulation of Neurotrophic Factor Synthesis

Several erinacines are potent stimulators of Nerve Growth Factor (NGF) synthesis, a critical protein for the survival, development, and function of neurons.[3][4][5] Erinacines A, B, C, E, F, and H have all been shown to increase NGF secretion in cultured astrocytes.[1] The induction of NGF is a primary mechanism underlying the neuroprotective effects of these compounds.

Some erinacines also influence the expression of Brain-Derived Neurotrophic Factor (BDNF), another key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1][6][7][8]

Kappa-Opioid Receptor Agonism

Erinacine E has been identified as a selective agonist for the kappa-opioid receptor (KOR).[1] This interaction suggests a potential role for Erinacine E in modulating pain and inflammation in the CNS.

Modulation of Intracellular Signaling Pathways

The neurotrophic and neuroprotective effects of erinacines are mediated through the modulation of several key intracellular signaling pathways:

-

MAPK/ERK Pathway: Activation of the ERK1/2 pathway is a common downstream effect of NGF and BDNF signaling, leading to the promotion of neurite outgrowth and neuronal survival.[9][10][11]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and is activated by various neurotrophic factors. Several erinacines have been shown to modulate the PI3K/Akt/GSK-3β signaling cascade.[6][7][8]

-

NF-κB Signaling: Erinacines A and C have been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][10][12]

-

JNK and p38 MAPK Pathways: These stress-activated protein kinase pathways are also modulated by erinacines in the context of neuroinflammation and oxidative stress.[7][13]

Induction of Neurosteroidogenesis

Erinacine S has been shown to promote neuronal regeneration by inducing the accumulation of neurosteroids.[14][15] This novel mechanism highlights the diverse ways in which erinacines can exert their beneficial effects on the nervous system.

Quantitative Data on Erinacine Activity

The following table summarizes the available quantitative data for the biological activities of various erinacines. Data for this compound is currently limited.

| Erinacine | Target/Activity | Cell Line/Model | Effective Concentration/Dose | Reference |

| Erinacine A | NGF Secretion | Mouse astroglial cells | 250.1 ± 36.2 pg/ml at 1.0 mM | [5] |

| Erinacine B | NGF Secretion | Mouse astroglial cells | 129.7 ± 6.5 pg/ml at 1.0 mM | [5] |

| Erinacine C | NGF Secretion | Mouse astroglial cells | 299.1 ± 59.6 pg/ml at 1.0 mM | [5] |

| Erinacine E | NGF Secretion | Mouse astroglial cells | 105 ± 5.2 pg/ml at 5.0 mM | [5] |

| Erinacine F | NGF Secretion | Mouse astroglial cells | 175 ± 5.2 pg/ml at 5.0 mM | [5] |

| Erinacine S | Neurite Outgrowth | Primary cortical neurons | Statistically significant at 1 µg/mL | [14] |

| Erinacine A-Enriched Mycelium | Antidepressant-like effects | Mice | 200 and 400 mg/kg | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of erinacines.

Neurite Outgrowth Assay in PC12 Cells

-

Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with various concentrations of the test erinacine (e.g., this compound) in the presence of a sub-optimal concentration of NGF (e.g., 2 ng/mL). A positive control (optimal NGF concentration) and a negative control (vehicle) are included.

-

Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

-

Analysis: Cells are fixed with 4% paraformaldehyde and imaged using a phase-contrast microscope. The percentage of cells bearing neurites longer than the cell body diameter is quantified. Image analysis software can be used for more detailed morphometric analysis.[16][17][18]

NGF Secretion Assay in Astrocytes

-

Cell Culture: Primary astrocytes or an astrocytoma cell line (e.g., 1321N1) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Confluent cell cultures are treated with different concentrations of the test erinacine for a specified period (e.g., 24-48 hours).

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentration of NGF in the supernatant is quantified using a commercially available NGF ELISA kit according to the manufacturer's instructions.[5]

Western Blot Analysis of Signaling Pathways

-

Cell Lysis: After treatment with the erinacine of interest, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by erinacines and a typical experimental workflow for their investigation.

Caption: Simplified NGF signaling pathway stimulated by erinacines.

Caption: Anti-inflammatory mechanism of Erinacines A and C via NF-κB inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. [PDF] Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | Semantic Scholar [semanticscholar.org]

- 7. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Erinacine S from Hericium erinaceus mycelium promotes neuronal regener" by Chun-Yu Lin, Yi-Ju Chen et al. [jfda-online.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Erinacine P Production and Purification

Introduction

Erinacine P is a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane)[1][2]. It is a significant compound in pharmacological research as it serves as a direct biosynthetic precursor to other important erinacines, such as erinacines A, B, and C, which are potent stimulators of Nerve Growth Factor (NGF) synthesis[3][4][5][6]. The ability of these small molecules to cross the blood-brain barrier makes them promising candidates for the development of therapeutics for neurodegenerative diseases[1]. Due to the complexity and low yields of total chemical synthesis for related compounds, the primary method for obtaining this compound is through fermentation of H. erinaceus mycelium, followed by extraction and chromatographic purification[7][8]. These application notes provide detailed protocols for the biosynthesis and purification of this compound for research and development purposes.

Data Presentation

Quantitative data from fermentation and purification processes are summarized below. Optimization of culture conditions has been shown to significantly increase yields[7].

Table 1: Composition of Culture Media for Hericium erinaceus Fermentation

| Component | Concentration Range (per 1000 mL) | Example Concentration 1 (per 1000 mL)[7] | Example Concentration 2 (per 1000 mL)[7] |

| Glucose | 25 - 50 g | 30 g | 40 g |

| Peptone | 2.5 - 5.0 g | 3.0 g | 4.0 g |

| MgSO₄ | 5.0 - 10 g | 5.0 g | 9 g |

| Ox Blood Serum | 5.0 - 15 g | 8.0 g | 12.5 g |

| Vitamin B₁ | 10 - 20 mg | 15 mg | 12 mg |

| Water | to 1000 mL | to 1000 mL | to 1000 mL |

Table 2: Fermentation and Purification Parameters for this compound

| Parameter | Value / Range | Source |

| Fermentation Conditions | ||

| Organism | Hericium erinaceus | [7] |

| Temperature | 20 - 30 °C | [7] |

| Shaking Speed | 150 - 200 rpm | [7] |

| Cultivation Period | 15 - 30 days | [7] |

| Environment | Dark | [7] |

| Extraction & Purification | ||

| Extraction Solvent | Ethyl Acetate | [7] |

| Chromatography Type | Silica Gel Column Chromatography | [4][7] |

| Elution System | Chloroform-Methanol Gradient | [7] |

| Elution Gradient (v/v) | 40:1 to 40:10 | [7] |

| Yield Data | ||

| Optimized Fermentation Yield | ~2 - 3% | [7] |

| Documented Fermentation Yield | 0.5 - 0.8% | [7] |

| Max Concentration in Culture | 184 mg/L (on day 3) | [5] |

| Example Purified Product Mass | 55 - 65 mg | [7] |

Experimental Protocols

Protocol 1: Biosynthesis of this compound via Fermentation

This protocol details the submerged liquid fermentation of Hericium erinaceus to produce mycelium rich in this compound.

1. Media Preparation:

-

Prepare the liquid culture medium according to a formulation in Table 1. For example, for 1 liter of medium, dissolve 30 g glucose, 3.0 g peptone, 5.0 g MgSO₄, 8.0 g Ox blood serum, and 15 mg Vitamin B₁ in deionized water. Adjust the final volume to 1000 mL.

-

Dispense the medium into fermentation flasks (e.g., 500 mL medium in 2000 mL flasks).

-

Sterilize the medium by autoclaving at 121°C for 20 minutes. Allow to cool to room temperature.

2. Inoculation:

-

Inoculate the sterile medium with a seed culture of Hericium erinaceus.

3. Fermentation:

-

Incubate the flasks on a rotary shaker in a dark room or a temperature-controlled incubator.

-

Set the temperature to 25°C and the rotating speed to 150-200 rpm[7].

-

Continue fermentation for 15 to 30 days. Production of this compound is time-dependent, with concentrations peaking and then potentially decreasing as it is converted to other erinacines like Erinacine C[5]. Maximum concentration has been observed on the third day of culture in some studies[5].

4. Harvesting:

-

After the fermentation period, separate the mycelium from the fermentation broth by filtration (e.g., using cheesecloth or vacuum filtration).

-

Wash the harvested mycelium with distilled water to remove residual medium.

-

Dry the mycelium completely in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Extraction of this compound from Mycelium

This protocol describes the solvent extraction of this compound from dried H. erinaceus mycelium.

1. Preparation of Mycelium:

-

Grind the dried mycelium into a fine powder using a blender or mortar and pestle to increase the surface area for extraction.

2. Solvent Extraction:

-

Transfer the mycelial powder to a suitable flask.

-

Add ethyl acetate to the flask. A common ratio is twice the solvent volume to the mycelium mass.

-

Soak the mycelium at room temperature with occasional stirring or agitation for several hours to overnight[7].

-

Separate the ethyl acetate extract from the mycelial residue by filtration.

-

Repeat the extraction process on the mycelial residue one more time with fresh ethyl acetate to ensure complete extraction[7].

3. Concentration:

-

Combine the ethyl acetate extracts from both steps.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography. While effective, this method can be laborious; for other erinacines, techniques like high-speed countercurrent chromatography (HSCCC) have been used as a more efficient alternative[4][9].

1. Column Preparation:

-

Prepare a slurry of silica gel (e.g., 200-300 mesh) in chloroform.

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by washing it with several column volumes of the initial mobile phase (chloroform:methanol 40:1).

2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

3. Gradient Elution:

-

Begin elution with the initial mobile phase of chloroform:methanol (40:1, v/v)[7].

-

Gradually increase the polarity of the mobile phase by increasing the proportion of methanol, moving towards a final ratio of 40:10 (chloroform:methanol)[7]. This is known as gradient elution.

-

Collect fractions of a fixed volume (e.g., 20 mL per fraction)[7].

4. Fraction Analysis and Final Purification:

-

Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure or enriched this compound (typically fractions 50-60 in the described patent)[7].

-

If necessary, subject the pooled fractions to repeated column chromatography under similar or isocratic conditions to achieve high purity[7].

-

Evaporate the solvent from the final pure fractions to obtain the purified this compound as a solid or oil.

Mandatory Visualizations

Workflow for this compound Production and Purification

Caption: Overall workflow for this compound production.

Biosynthetic Relationship of this compound

Caption: this compound as a key biosynthetic intermediate.

References

- 1. Erinacine - Wikipedia [en.wikipedia.org]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity by direct bioautography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN101736069B - Method for preparing compound of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Erinacine P via High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine P, a cyathane-type diterpenoid isolated from the mycelia of Hericium erinaceus, is a key biosynthetic precursor to other neurotrophic erinacines, such as erinacine A and C. The quantification of this compound is crucial for monitoring fermentation processes, optimizing production, and for quality control in the development of novel therapeutics targeting neurodegenerative diseases. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC). While validated methods for this compound are not as prevalent as for other erinacines, this guide consolidates available information and provides a robust starting point for method development and validation.

Analytical Method Overview

The primary analytical technique for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV detector. This method offers selectivity and sensitivity for the analysis of this compound in complex matrices such as fungal extracts.

Experimental Protocols

Sample Preparation from Hericium erinaceus Mycelia

This protocol outlines the extraction of this compound from fungal mycelia for subsequent HPLC analysis.

Materials:

-

Lyophilized Hericium erinaceus mycelia

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

Vortex mixer

Procedure:

-

Grind the lyophilized mycelia into a fine powder.

-

Weigh 1 g of the mycelial powder and transfer it to a conical flask.

-

Add 20 mL of 80% methanol in water (v/v) to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator at 45°C.

-

Re-dissolve the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC System and Conditions

This section details the instrumental parameters for the chromatographic separation and detection of this compound. A method for the simultaneous analysis of this compound and Erinacine Q has been reported and can be adapted for quantification.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Conditions |

| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector. |

| Column | C18 reversed-phase column (e.g., Crestpack C18S, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (40:70, v/v)[1] |

| Elution Mode | Isocratic |

| Flow Rate | 2.5 mL/min[1] |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm[2] |

| Run Time | Approximately 20 minutes |

Note: The retention time for this compound under these conditions is approximately 18.9 minutes[1]. Method optimization may be required based on the specific column and HPLC system used.

Method Validation Parameters (Hypothetical Data for this compound)

As detailed validation data for a specific HPLC-UV/DAD method for this compound quantification is limited in the available literature, the following table presents a template with hypothetical yet realistic performance characteristics that should be established during method validation. These values are based on typical requirements for analytical methods in pharmaceutical and natural product analysis.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Specification | Hypothetical Result for this compound Method |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 95 - 105% | 98.5% |

| Precision (% RSD) | < 2% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.99 |

Data Presentation

Quantitative data for this compound from different batches or experimental conditions should be tabulated for clear comparison.

Table 3: Example of Quantitative Data for this compound in Hericium erinaceus Mycelia Batches

| Batch Number | This compound Concentration (mg/g dry weight) | Standard Deviation |

| HE-2025-01 | 4.2 | 0.15 |

| HE-2025-02 | 3.8 | 0.21 |

| HE-2025-03 | 4.5 | 0.18 |

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.

References

Application Notes and Protocols for Erinacine P in Primary Neuronal Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine P, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a promising bioactive compound with potential neurotrophic properties.[1][2] Like other members of the erinacine family, it is investigated for its capacity to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth, making it a compound of significant interest in the fields of neuroscience and drug development for neurodegenerative diseases.[1][2] These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture assays to evaluate its effects on neuronal health and function. While direct research on this compound is emerging, data from closely related erinacines, such as Erinacine A and S, are included to provide a broader context for its potential mechanisms of action.[3][4][5]

Mechanism of Action

Erinacines, as a class of compounds, are known to cross the blood-brain barrier and stimulate the expression of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[4][5] This activity is primarily observed in astrocytes, which in turn support neuronal survival and function.[2][6] The induced neurotrophins then activate receptor tyrosine kinases (Trk) on neurons, specifically TrkA for NGF and TrkB for BDNF, initiating downstream signaling cascades.[4] Key pathways implicated in the neurotrophic effects of erinacines include the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth.[1][7][8] Erinacine S has also been shown to promote neurite outgrowth by inducing the accumulation of neurosteroids in neurons.[3][9]

Data Summary